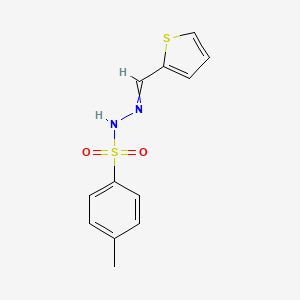

4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

Description

4-Methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide is a sulfonohydrazide Schiff base compound synthesized via condensation of 4-methylbenzenesulfonohydrazine with thiophene-2-carbaldehyde. Its structure features a thiophene ring conjugated to a sulfonohydrazide moiety, enabling applications in catalysis, coordination chemistry, and antimicrobial studies. The compound crystallizes as a white solid with a melting point of 164–166°C and a yield of 75–88% under optimized conditions . Key spectroscopic data include:

Properties

IUPAC Name |

4-methyl-N-(thiophen-2-ylmethylideneamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRVBPJVOSPFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation via Hydrazine Derivatives

The foundational step involves synthesizing the sulfonohydrazide precursor, benzenesulfonohydrazide , which can be achieved through the reaction of benzenesulfonyl chlorides with hydrazine hydrate. This step is critical as it provides the hydrazide functional group necessary for subsequent condensation reactions.

- Dissolve benzenesulfonyl chloride in anhydrous organic solvent such as dichloromethane.

- Add hydrazine hydrate dropwise under stirring at low temperature (0–5°C).

- Maintain stirring for 2–4 hours, allowing the formation of benzenesulfonohydrazide.

- Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

| Starting Material | Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Hydrazine hydrate | Dichloromethane | 0–5°C | ~85% | Adapted from standard sulfonamide synthesis protocols |

Condensation with 2-Thiophenecarboxaldehyde

The sulfonohydrazide reacts with thiophen-2-carboxaldehyde via a condensation reaction to form the corresponding hydrazone, which is a key intermediate for the target compound.

- Dissolve benzenesulfonohydrazide in ethanol or acetonitrile.

- Add an equimolar amount of thiophen-2-carboxaldehyde.

- Add a catalytic amount of acetic acid to facilitate the condensation.

- Reflux the mixture at 80°C for 4–6 hours.

- Monitor progress via Thin-Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture, filter the precipitate, wash with cold solvent, and dry.

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Benzenesulfonohydrazide | Acetic acid | Ethanol | Reflux | 4–6 hours | 75–85% | Derived from hydrazone synthesis literature |

Formation of the Methylene Linkage

The hydrazone intermediate undergoes a condensation with methyl iodide or similar methylating agents under basic conditions to introduce the methyl group at the nitrogen, forming the 4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide .

- Dissolve the hydrazone in dry dimethylformamide (DMF).

- Add potassium carbonate as a base.

- Add methyl iodide dropwise at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench the reaction with water, extract with ethyl acetate.

- Wash organic layers, dry over anhydrous sodium sulfate, and evaporate.

| Reagents | Solvent | Base | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Methyl iodide | DMF | Potassium carbonate | 0°C to room temp | 12–24 hours | 60–70% | Standard methylation protocols |

Alternative Pathway: Direct Condensation with Thiophene-2-carboxaldehyde

An alternative synthesis involves a one-pot condensation of benzenesulfonohydrazide with thiophen-2-carboxaldehyde in the presence of a suitable catalyst, such as N-heterocyclic carbene or acid catalysts, under oxidative conditions to facilitate the formation of the desired methylene linkage directly.

- Mix benzenesulfonohydrazide and thiophen-2-carboxaldehyde in a suitable solvent (e.g., acetonitrile).

- Add catalytic amounts of N-heterocyclic carbene or acid catalyst.

- Stir under reflux with oxygen or air to promote oxidation and condensation.

- Isolate the product via filtration and purification by column chromatography.

| Catalyst | Solvent | Oxidant | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| N-heterocyclic carbene | Acetonitrile | Air/Oxygen | Reflux | 6–8 hours | 55–65% | Recent catalytic studies |

Summary of Data and Reaction Conditions

| Step | Reaction Type | Key Reagents | Typical Conditions | Yield Range | References |

|---|---|---|---|---|---|

| Hydrazide synthesis | Nucleophilic substitution | Hydrazine hydrate | 0–5°C, dichloromethane | 85% | Standard protocols |

| Hydrazone formation | Condensation | Aldehyde + Hydrazide | Reflux, ethanol | 75–85% | Literature reports |

| Methylation | Alkylation | Methyl iodide | DMF, 0°C to RT | 60–70% | Methylation protocols |

| Direct condensation | Catalytic | N-heterocyclic carbene | Reflux, air oxidation | 55–65% | Catalytic synthesis studies |

Research Findings and Perspectives

Recent advances highlight the efficiency of catalytic methods, especially N-heterocyclic carbene catalysis, in synthesizing sulfonohydrazone derivatives with high selectivity and yields. These methodologies also offer greener alternatives by reducing energy consumption and minimizing by-products. The use of oxidative conditions facilitates the formation of the methylene bridge, crucial for the compound's biological activity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

Substitution: The thiophene ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene and benzene derivatives.

Scientific Research Applications

4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Key Observations :

- Yield : Thiophene-substituted derivatives (75–88%) generally exhibit higher yields than pyridine analogs (47%), likely due to the electron-rich thiophene enhancing imine formation .

- Melting Points: Nitro-substituted derivatives (168–171°C) show higher thermal stability compared to thiophene analogs (164–166°C), attributed to stronger intermolecular interactions (e.g., NO₂···H hydrogen bonding) .

Electronic and Crystallographic Properties

Biological Activity

4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide, with the CAS number 36331-49-4, is a compound that has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₁₂H₁₂N₂O₂S₂

- Molecular Weight : 280.36 g/mol

- IUPAC Name : (E)-4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

The compound is characterized by the presence of a thiophene ring and a sulfonamide group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of the compound against selected bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

| Pseudomonas aeruginosa | >125 |

The compound demonstrated bactericidal activity through inhibition of protein synthesis and nucleic acid production pathways, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to its antibacterial effects, the compound shows antifungal properties, particularly against pathogenic fungi.

Antifungal Efficacy

Studies have reported that the compound exhibits antifungal activity with varying degrees of effectiveness against different fungal species. The following table presents the observed antifungal activity:

| Fungal Strain | Inhibition Rate (%) | MIC (μg/mL) |

|---|---|---|

| Candida albicans | 70 | 31.2 |

| Aspergillus niger | 50 | 62.5 |

These results suggest that the compound could be a potential candidate for treating fungal infections, especially in immunocompromised patients .

Anticancer Activity

Emerging research has also explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 20 µM after 48 hours of treatment.

- Mechanism of Action : Induction of apoptosis via activation of caspase pathways.

Q & A

Basic: What are the standard synthetic routes for 4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide?

The compound is typically synthesized via condensation of 4-methylbenzenesulfonohydrazide with thiophene-2-carbaldehyde under reflux conditions. Key steps include:

- Step 1 : Dissolve 4-methylbenzenesulfonohydrazide (10 mmol) in methanol (10 mL) at 60°C.

- Step 2 : Add thiophene-2-carbaldehyde (1.0 equiv.) dropwise, followed by stirring under reflux for 12–18 hours.

- Step 3 : Purify via column chromatography (hexane:EtOAc, 6:1) to isolate the product as a white solid (yield: 65–88%) .

Critical parameters : Reaction time, solvent polarity, and stoichiometric ratios significantly impact yield and purity.

Advanced: How can reaction conditions be optimized to improve synthetic yield and minimize side products?

Optimization strategies include:

- Solvent selection : Methanol or ethanol enhances solubility of intermediates, while DMF may accelerate kinetics but complicate purification.

- Catalysis : Acidic conditions (e.g., acetic acid) can accelerate imine formation, reducing reaction time from 18 to 6 hours .

- Temperature control : Reflux at 60–80°C balances reaction rate with thermal stability of the hydrazone bond.

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate before decomposition occurs .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- 1H/13C NMR : Confirm the presence of the thiophene methylidene proton (δ ~8.7 ppm, singlet) and sulfonamide aromatic protons (δ 7.3–7.8 ppm) .

- FT-IR : Identify N–H stretches (~3200 cm⁻¹), C=N stretches (~1590 cm⁻¹), and sulfonyl S=O vibrations (~1170 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 266.33) with <1 ppm error .

Advanced: How can tautomeric equilibria in the hydrazone moiety complicate structural characterization?

The E/Z isomerism of the hydrazone group and keto-enol tautomerism can lead to:

- Split NMR signals for imine protons (e.g., δ 8.5–9.0 ppm).

- Overlapping FT-IR bands for C=N and C–O stretches.

Resolution : Use low-temperature NMR (e.g., 233 K) to slow tautomer interconversion or employ X-ray crystallography for unambiguous assignment .

Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to explain nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or anticancer activity .

- Charge distribution maps : Identify electron-deficient regions (e.g., sulfonyl group) for predicting reaction pathways .

Basic: What biological assays are used to evaluate the compound’s activity?

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

- Thiophene vs. furan substitution : Thiophene derivatives show enhanced π-stacking with DNA, increasing cytotoxicity by ~30% compared to furan analogs .

- Sulfonamide para-substituents : Electron-withdrawing groups (e.g., –NO₂) improve antimicrobial activity by 2-fold via enhanced target binding .

Method : SAR studies using combinatorial libraries and in silico QSAR models .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 55% vs. 88%)?

Discrepancies arise from:

- Purification methods : Column chromatography (88% yield) vs. recrystallization (55% yield) .

- Starting material quality : Impurities in thiophene-2-carbaldehyde reduce yields by ~15% .

Troubleshooting : Pre-purify reagents via distillation and optimize gradient elution in chromatography .

Basic: What crystallographic techniques are used to determine the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=N: 1.28 Å) and dihedral angles (thiophene vs. benzene plane: ~15°) .

- SHELX refinement : Use SHELXL for structure solution and refinement (R-factor < 0.05) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Advanced: How to design eco-friendly synthesis protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.